

Technical Guide: 4-Nitro-2,3-Dimethoxybenzaldehyde – Structural Analysis & Synthetic Utility

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Compound of Interest

Compound Name: *2,3-Dimethoxy-4-nitro-benzaldehyde*

Cat. No.: *B8374231*

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Executive Summary

4-Nitro-2,3-dimethoxybenzaldehyde (C₉H₉NO₅; MW: 211.17 g/mol) is a specialized aromatic intermediate primarily utilized in the synthesis of nonlinear optical (NLO) materials and radiopharmaceutical precursors.[1][2] Unlike its more common isomers (5-nitro and 6-nitro), the 4-nitro variant requires a directed synthetic approach due to the electronic governing of the benzene ring. This guide details its physicochemical properties, structural characterization, and the specific regioselective protocols required for its production.

Part 1: Chemical Identity & Structural Analysis

Molecular Specifications

The compound consists of a benzaldehyde core substituted with two methoxy groups at the ortho and meta positions (relative to the aldehyde) and a nitro group at the para position.

Property	Data
IUPAC Name	2,3-Dimethoxy-4-nitrobenzaldehyde
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Exact Mass	211.0484 g/mol
Physical State	Low-melting solid / Oil (solidifies upon standing)
Melting Point	35–39 °C [1]
Solubility	Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); insoluble in water.[3]

Structural Geometry & Steric Environment

The 4-nitro-2,3-dimethoxybenzaldehyde molecule exhibits significant steric crowding due to the "buttressing effect."

- **Vicinal Substitution:** The 2-methoxy, 3-methoxy, and 4-nitro groups are contiguous. The bulky nitro group at position 4 forces the adjacent 3-methoxy group out of planarity with the aromatic ring to minimize steric clash.
- **Electronic Push-Pull:** The aldehyde (electron-withdrawing) and nitro (strongly electron-withdrawing) groups create a highly electron-deficient aromatic system, making the ring susceptible to nucleophilic aromatic substitution (S_NAr) under forcing conditions, though it is primarily used as an electrophile in condensation reactions.

Part 2: Synthesis & Manufacturing Protocols

The Regioselectivity Challenge

Direct nitration of the parent compound, 2,3-dimethoxybenzaldehyde (o-veratraldehyde), predominantly yields the 6-nitro isomer (major product) and 5-nitro isomer due to the directing effects of the methoxy groups [2]. Accessing the 4-nitro isomer requires a "blocking-deprotection" strategy or the use of a phenol precursor to direct the electrophilic attack.

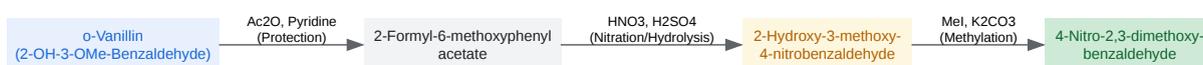
Validated Synthetic Route (o-Vanillin Pathway)

The most authoritative protocol for high-purity synthesis utilizes o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting scaffold [3].

Step-by-Step Protocol

- Precursor Preparation:
 - Reagent: 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin).
 - Action: Acetylation of the phenol group using acetic anhydride protects the oxygen and alters directing effects.
 - Intermediate: 2-Formyl-6-methoxyphenyl acetate.[1][4]
- Regioselective Nitration:
 - Reagents: Fuming HNO₃ / H₂SO₄ (controlled temperature < 10°C).
 - Mechanism:[1][5][6] The acetoxy group directs the nitration to the para position relative to the original phenol (position 4 of the ring).
 - In-Situ Deprotection: Acidic hydrolysis during workup removes the acetate group.
 - Product:2-Hydroxy-3-methoxy-4-nitrobenzaldehyde.[1][4]
- Methylation (Final Step):
 - Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone/DMF.
 - Conditions: Reflux for 2-4 hours.
 - Purification: Recrystallization from ethanol/water.
 - Yield: ~87% (Step 3).

Synthetic Pathway Diagram



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Figure 1: Directed synthesis of 4-nitro-2,3-dimethoxybenzaldehyde avoiding the 6-nitro isomer.

Part 3: Applications in Drug Discovery & Materials Science

Nonlinear Optical (NLO) Materials

The compound serves as a critical scaffold for brominated dimethoxybenzaldehydes (e.g., 4,5-dibromo-2,3-dimethoxybenzaldehyde).^[4] These derivatives exhibit significant third-order nonlinear optical susceptibilities ($\chi^{(3)}$), making them candidates for advanced photonic devices ^[3].^[4]

Radiopharmaceutical Precursors (PET Tracers)

In Positron Emission Tomography (PET) research, the 4-nitro group acts as a leaving group for nucleophilic fluorination (^{18}F). The high electron deficiency of the ring facilitates the exchange of the nitro group for radioactive fluoride, a key step in synthesizing tracers like ^{18}F -DOPA analogs ^[1].

Reduction to Anilines

The nitro group is readily reduced (Fe/HCl or $\text{H}_2/\text{Pd-C}$) to the amine (4-amino-2,3-dimethoxybenzaldehyde), which is a versatile "aniline handle" for coupling reactions in medicinal chemistry libraries.

Part 4: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aldehyde is susceptible to oxidation to the corresponding benzoic acid (4-nitro-2,3-dimethoxybenzoic acid) upon prolonged exposure to air.

- Handling: Use standard PPE. Avoid contact with strong bases which may cause aldol condensation or Cannizzaro reactions.

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